2-Methyl-2-(2-phenylethynyl)oxirane
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Overview
Description
2-Methyl-2-(2-phenylethynyl)oxirane is an organic compound with the molecular formula C₁₁H₁₀O It is a member of the oxirane family, which are three-membered cyclic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethynyl)oxirane typically involves the reaction of 2-phenylethynyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-phenylethynyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of 2-phenylethynyl-1,2-propanediol.
Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(2-phenylethynyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-phenylethynyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The phenylethynyl group also contributes to the compound’s reactivity and potential interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyloxirane: Similar structure but lacks the ethynyl group.
2-Phenyl-1,2-epoxypropane: Another oxirane derivative with a phenyl group.
α-Methylstyrene oxide: Contains a similar oxirane ring but with different substituents.
Uniqueness
2-Methyl-2-(2-phenylethynyl)oxirane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H10O |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethynyl)oxirane |
InChI |
InChI=1S/C11H10O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3 |
InChI Key |
HYEQJEGVUXNHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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